Ethyl 4-(3-methoxythiophen-2-yl)benzoate

Description

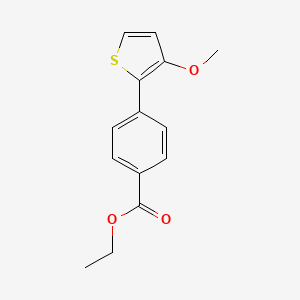

Ethyl 4-(3-methoxythiophen-2-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters of benzoic acid. The structure of this compound includes a benzoate moiety substituted with a thiophene ring, which is further substituted with a methoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

CAS No. |

919792-36-2 |

|---|---|

Molecular Formula |

C14H14O3S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

ethyl 4-(3-methoxythiophen-2-yl)benzoate |

InChI |

InChI=1S/C14H14O3S/c1-3-17-14(15)11-6-4-10(5-7-11)13-12(16-2)8-9-18-13/h4-9H,3H2,1-2H3 |

InChI Key |

AFHDGBKFIWFWIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CS2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(3-methoxythiophen-2-yl)benzoate typically involves the esterification of 4-(3-methoxythiophen-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3-methoxythiophen-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have shown that derivatives of thiophene compounds, including those related to ethyl 4-(3-methoxythiophen-2-yl)benzoate, exhibit promising antimicrobial properties. For instance, a series of thiophene-arylamide compounds demonstrated notable activity against Mycobacterium tuberculosis, indicating that structural modifications can enhance their potency significantly. Compound modifications led to improved minimum inhibitory concentrations (MICs), with some derivatives showing a 24-fold enhancement in activity compared to lead compounds .

1.2 Local Anesthetic Properties

this compound has been evaluated for its local anesthetic effects. In a study where various benzoate compounds were synthesized and tested, several derivatives exhibited effective local anesthesia with low toxicity profiles. The synthesis involved alkylation and esterification processes, yielding compounds that were effective in surface and infiltration anesthesia .

Material Science Applications

2.1 Organic Electronics

The compound has potential applications in organic electronics due to its unique electronic properties derived from the thiophene moiety. Thiophene-based materials are known for their conductivity and are used in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices could enhance the performance of these devices by improving charge transport properties .

2.2 Antioxidant Activity

Research has indicated that thiophene derivatives can act as effective antioxidants, which is crucial in developing materials for biomedical applications. Compounds related to this compound have shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Data Tables

The following tables summarize key findings from research studies involving this compound and its derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of novel thiophene derivatives were synthesized to evaluate their efficacy against M. tuberculosis. The study highlighted the structural modifications that led to enhanced antimicrobial activity, emphasizing the importance of the thiophene ring's substitution patterns in achieving desired biological effects .

Case Study 2: Local Anesthesia Development

In a comparative study of local anesthetic agents, this compound was included among several synthesized compounds. The results indicated its potential as a local anesthetic with favorable onset time and duration of action, paving the way for further clinical exploration .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxythiophen-2-yl)benzoate depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Ethyl 4-(3-methoxythiophen-2-yl)benzoate can be compared with other benzoate esters and thiophene derivatives. Similar compounds include:

Ethyl 4-(2-thienyl)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.

The presence of the methoxy group and the specific ester moiety in this compound makes it unique and can impart distinct chemical and biological properties.

Biological Activity

Ethyl 4-(3-methoxythiophen-2-yl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and the underlying mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-(3-methoxythiophen-2-yl)benzoic acid with ethanol in the presence of a catalyst. The characterization of the compound is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, ensuring the integrity of the structure.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives with thiophene moieties exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound demonstrated potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 |

| Ethyl benzoate | Staphylococcus aureus | 10 | 64 |

Antileishmanial Activity

Recent studies have highlighted the potential of this compound as an antileishmanial agent. In vitro tests against Leishmania species have shown promising results, indicating that modifications to the benzoate structure can enhance biological activity. For example, derivatives with hydroxyl substitutions exhibited increased efficacy against Leishmania braziliensis and Leishmania mexicana .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, leading to reduced viability.

- Membrane Disruption : The amphiphilic nature of this compound allows it to integrate into microbial membranes, disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with thiophene rings can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at Osaka University assessed the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antileishmanial Activity

In another investigation focused on antileishmanial agents, this compound was tested alongside other derivatives. The findings revealed that it effectively reduced parasite load in vitro, outperforming some conventional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.